1,2,4-Thiadiazol-5-amine dihydrochloride

Beschreibung

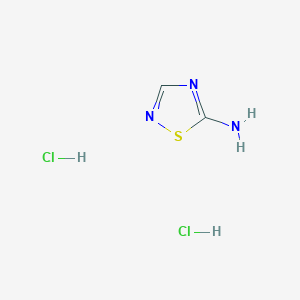

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,2,4-thiadiazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S.2ClH/c3-2-4-1-5-6-2;;/h1H,(H2,3,4,5);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMAFJPPVXFQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 1,2,4-Thiadiazol-5-amine dihydrochloride is the Signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is an attractive target for cancer therapy.

Biochemical Pathways

The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway. This pathway plays a crucial role in the regulation of immune response, cell growth, and survival. By inhibiting this pathway, the compound can potentially disrupt these processes, particularly in cancer cells where this pathway is often overactive.

Pharmacokinetics

Result of Action

The inhibition of the STAT3 pathway by this compound can lead to decreased cell growth and survival, particularly in cancer cells. This suggests potential anticancer activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at refrigerator temperatures for stability Other factors such as pH, presence of other compounds, and specific cellular environments could also potentially influence the compound’s action

Biochemische Analyse

Biochemical Properties

1,2,4-Thiadiazol-5-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and apoptosis. Additionally, this compound can modulate cellular metabolism by inhibiting key enzymes, leading to changes in the metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux and levels of metabolites. For instance, it can inhibit enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations within cells. These interactions highlight the compound’s potential as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is transported across cell membranes through specific transporters and binding proteins. Once inside the cells, it can localize to various compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s distribution within tissues also influences its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications.

Biologische Aktivität

1,2,4-Thiadiazol-5-amine dihydrochloride is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

1,2,4-Thiadiazoles are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for various pharmacological applications.

Antimicrobial Activity

1,2,4-thiadiazole derivatives have shown significant antimicrobial properties. A study indicated that various synthesized derivatives exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MIC) for some derivatives ranged from 16 to 31.25 μg/mL against bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

- The antifungal activity was moderate, with MIC values around 31.25 to 62.5 μg/mL against fungal strains .

Anticancer Activity

Research has demonstrated that 1,2,4-thiadiazole derivatives possess promising anticancer properties. Various studies have highlighted their ability to induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of PARP-1 : Certain derivatives showed IC50 values as low as 0.33 μM , indicating potent cytotoxic effects on cancer cell lines .

- Selective inhibition of cancer cell proliferation : Compounds targeting specific pathways in cancer cells have been developed, showcasing significant potential for therapeutic applications .

Anticonvulsant Activity

The anticonvulsant activity of 1,2,4-thiadiazole derivatives is also noteworthy. A study highlighted the efficacy of these compounds in reducing seizure activity in animal models. The mechanism involves modulation of neurotransmitter systems that are crucial for maintaining neuronal excitability .

Case Studies and Research Findings

Several case studies have elucidated the biological activities of this compound:

- Inhibition of Trypanosoma cruzi : A specific derivative demonstrated selective inhibition of triosephosphate isomerase (TIM) in T. cruzi, a significant target for Chagas disease treatment .

- Structure-Activity Relationships (SAR) : Investigations into SAR have shown that modifications at the 4-position of the thiadiazole ring significantly enhance binding affinity to human adenosine receptors, which are implicated in various physiological processes .

- Cytotoxicity Studies : Various synthesized derivatives have been tested against multiple human cancer cell lines, revealing a consistent pattern of cytotoxicity linked to specific structural features of the compounds .

Data Summary

| Biological Activity | MIC/IC50 Values | Target Organisms/Cells |

|---|---|---|

| Antibacterial | 16–31.25 μg/mL | Bacillus subtilis, E. coli |

| Antifungal | 31.25–62.5 μg/mL | Candida albicans |

| Anticancer | IC50 = 0.33 μM | Various human cancer cell lines |

| Anticonvulsant | Effective in animal models | Neuronal cells |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

1,2,4-Thiadiazol-5-amine derivatives have demonstrated notable antimicrobial activity against a range of pathogens. For instance, derivatives have been synthesized and evaluated for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

Research indicates that 1,2,4-thiadiazole derivatives exhibit anticancer properties. A study highlighted the synthesis of benzoxazole-quinazoline derivatives containing the thiadiazole scaffold, which were screened against various human cancer cell lines including lung and breast cancer . The results indicated significant cytotoxic effects, suggesting potential therapeutic applications in oncology.

Neurodegenerative Diseases

The compound has been explored for its role in treating neurodegenerative diseases such as Alzheimer’s. Its structural similarity to pyrimidines allows it to interact with biological targets implicated in neurodegeneration .

Agricultural Applications

Pesticides and Herbicides

Thiadiazole derivatives are utilized as agrochemicals due to their effectiveness as pesticides. They function by disrupting specific biological pathways in pests. For example, certain 1,2,4-thiadiazole compounds have shown promise in controlling fungal pathogens affecting crops .

Materials Science

Corrosion Inhibitors

The unique chemical structure of 1,2,4-thiadiazol-5-amine dihydrochloride allows it to act as an effective corrosion inhibitor for metals. Studies have demonstrated that these compounds can form protective films on metal surfaces, significantly reducing corrosion rates in acidic environments .

Coordination Chemistry

Ligand Applications

In coordination chemistry, 1,2,4-thiadiazole serves as a versatile ligand due to its ability to coordinate with metal ions. This property is exploited in synthesizing metal complexes that exhibit enhanced catalytic activities .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A series of chlorinated and fluorinated derivatives of 1,2,4-thiadiazol-5-amine were synthesized and tested for antimicrobial activity. The results showed promising antibacterial effects with MIC values ranging from 25 μg/mL to 31.25 μg/mL against various strains including E. coli and Streptococcus pyogenes .

Case Study 2: Anticancer Research

In a study conducted by Perupogu et al., a new class of thiadiazole-containing compounds was developed and screened for anticancer activity against several human cancer cell lines. The findings indicated that these compounds exhibited significant cytotoxicity compared to standard treatments like etoposide .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiadiazole ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. These transformations expand its utility in creating derivatives with modified electronic properties.

Reduction Reactions

Reduction of the thiadiazole ring can yield thiol or amine derivatives, enabling access to structurally diverse analogs.

Substitution Reactions

The amine and chloride groups serve as reactive sites for nucleophilic and electrophilic substitutions.

Nucleophilic Substitution

| Reagents/Conditions | Product Formed | Yield | References |

|---|---|---|---|

| R–X (alkyl halides) in DMF, 80°C | N-Alkylated 1,2,4-thiadiazole derivatives | 70–85% | |

| Acyl chlorides in pyridine, RT | N-Acylated derivatives | 65–90% |

Electrophilic Substitution

Cyclization and Ring-Closure Reactions

The compound participates in cyclization reactions to form fused heterocycles, enhancing structural complexity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the thiadiazole core.

Alkylation and Acylation

Functionalization of the amine group enhances biological activity and solubility.

Key Mechanistic Insights

-

Cyclization : Promoted by electrophilic agents like p-toluenesulfonyl chloride, leading to intramolecular S–N bond formation .

-

Cross-Coupling : Dependent on palladium catalysts and optimized ligand systems for efficient aryl–heteroaryl bond formation .

-

Substitution : The electron-deficient thiadiazole ring facilitates both nucleophilic and electrophilic attacks at specific positions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiadiazole derivatives share a common 1,2,4-thiadiazole core but differ in substituents and salt forms, significantly altering their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Properties of 1,2,4-Thiadiazol-5-amine Dihydrochloride and Analogues

Structural and Functional Differences

Salt Forms: The dihydrochloride salt (two HCl molecules) offers superior water solubility compared to the monohydrochloride analogue (one HCl), facilitating biological assays . Neutral derivatives (e.g., 5-Bromo-3-methyl-) exhibit lower polarity, favoring organic-phase reactions .

Substituent Effects: Halogenated Derivatives (e.g., 5-Bromo-, 5-Chloro-): These serve as electrophilic intermediates in Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions . Ester Group (e.g., Ethyl 1,2,4-thiadiazole-5-carboxylate): Enables carboxylate liberation via hydrolysis, useful in prodrug design .

Purity and Availability :

- The dihydrochloride is widely available in 25 µL to 25 g quantities, while halogenated derivatives (e.g., 5-Bromo-) are less standardized in commercial catalogs .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 1,2,4-thiadiazol-5-amine dihydrochloride generally involves the cyclization of suitable amidine or thiosemicarbazide precursors with sulfur-containing reagents, followed by salt formation with hydrochloric acid. The synthetic approach can be divided into key steps:

- Formation of amidine or thiosemicarbazide intermediates.

- Cyclization to form the 1,2,4-thiadiazole ring.

- Isolation and purification of the free base.

- Conversion to the dihydrochloride salt.

Preparation via Thiosemicarbazide Cyclization

Detailed Reaction Conditions and Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Nitrosation | Room temperature to 65°C under reduced pressure | Removes excess nitrite; critical for purity |

| Etherification | 5–60°C (preferably 20–40°C) | Use of ethyl chloride, bromide, iodide, or diethyl sulfate |

| Solvent system | Organic solvent A (initial), then organic solvent B (post-reaction) | Dichloromethane and water used for extraction and purification |

| Water amount | 5–15 times mass of acetamide derivative | Preferably 7–12 times for optimal phase separation |

| Dichloromethane amount | 5–15 times mass of acetamide derivative | Preferably 8–12 times for effective extraction |

| Post-reaction workup | Stirring, liquid separation, drying, and vacuum evaporation | Ensures isolation of pure (E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetamide derivatives |

Research Findings and Optimization Insights

- The reaction between amidines and isothiocyanates is a convergent synthetic strategy to access substituted 1,2,4-thiadiazol-5-amines. Isothiocyanates can be prepared by reacting amines with thiophosgene, while amidines are often synthesized via Pinner reactions from nitriles.

- Alkylation and cyclization steps require precise temperature control to avoid side reactions and to achieve high yields.

- The dihydrochloride salt form is typically obtained by treating the free amine with hydrochloric acid, enhancing the compound's stability and handling characteristics.

- Metabolic stability studies suggest that modifications on the thiadiazole ring can influence biological activity and pharmacokinetics, which is relevant for drug development applications.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Temperature Range | Purification Techniques | Yield and Purity Notes |

|---|---|---|---|---|---|

| Thiosemicarbazide Cyclization | Thiosemicarbazide derivatives | Dehydrative/Desulfurative cyclization | Typically mild heating (varies) | Crystallization, recrystallization | High purity; adaptable for substitutions |

| Acetamide Nitrosation & Etherification | 5-amino-1,2,4-thiadiazol-3-yl acetamide derivatives | Nitrosation, etherification | 25–65°C (nitrosation), 5–60°C (etherification) | Liquid-liquid extraction, drying, vacuum evaporation | Controlled reagent ratios critical for yield |

| Amidines + Isothiocyanates | Amidines, isothiocyanates | Cyclocondensation | Ambient to moderate heating | Chromatography, recrystallization | Enables diverse substitution patterns |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,4-thiadiazol-5-amine dihydrochloride and its derivatives?

- Methodology :

- Catalyst-free one-pot synthesis : Combine thiourea derivatives with nitriles under reflux in ethanol, followed by cyclization using iodine in potassium iodide (KI) as a mild oxidant .

- Schiff base incorporation : React 1,2,4-thiadiazole precursors with aromatic aldehydes to form Schiff base derivatives, followed by hydrochloric acid treatment to yield dihydrochloride salts .

- Cyclization with sodium hydroxide : Use sodium hydroxide and sulfuric acid to cyclize thiosemicarbazide intermediates, as demonstrated for related thiadiazole scaffolds .

Q. Which spectroscopic techniques are critical for structural confirmation of 1,2,4-thiadiazol-5-amine derivatives?

- Key techniques :

- 1H/13C NMR : Characterize proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon signals (e.g., thiadiazole ring carbons at δ 160–170 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ for 3a: m/z 278.0521 calculated vs. 278.0524 observed) .

- Elemental analysis : Confirm stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1,2,4-thiadiazol-5-amine derivatives?

- Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, reducing side-product formation .

- Temperature control : Maintain reflux temperatures (80–100°C) to balance reaction rate and decomposition risks .

- Stoichiometric adjustments : Use a 1:1.2 molar ratio of thiourea to nitrile to drive reactions to completion .

Q. What computational methods support the structural and electronic analysis of 1,2,4-thiadiazol-5-amine derivatives?

- Approaches :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient thiadiazole rings favor nucleophilic attacks) .

- Molecular docking : Simulate binding interactions with biological targets (e.g., enzyme active sites) to rationalize observed pharmacological activities .

Q. How should researchers address contradictions in reported biological activities of 1,2,4-thiadiazol-5-amine derivatives?

- Resolution framework :

- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to isolate variables .

- Analytical validation : Cross-check purity via HPLC and confirm solubility profiles (e.g., DMSO vs. aqueous buffers) to rule out solvent effects .

- Meta-analysis : Compare structural variations (e.g., substituents at position 3) across studies to identify activity trends .

Methodological Considerations

Q. What are best practices for designing pharmacological evaluations of 1,2,4-thiadiazol-5-amine derivatives?

- Protocol design :

- In vitro screening : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) with IC50 calculations .

- Toxicity profiling : Use brine shrimp lethality assays (Artemia salina) as a preliminary toxicity indicator .

- Dose-response curves : Employ non-linear regression models (e.g., GraphPad Prism) to calculate EC50/ED50 values .

Q. How can researchers enhance reproducibility in synthesizing this compound?

- Quality control measures :

- Batch consistency : Use anhydrous solvents and rigorously dry intermediates to prevent hydrolysis .

- Intermediate characterization : Isolate and characterize key intermediates (e.g., thioureas) via FT-IR to confirm functional groups .

Data Interpretation and Reporting

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in thiadiazole derivatives?

- Tools :

- Multivariate regression : Correlate substituent electronic parameters (σ, π) with bioactivity .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features to pharmacological outcomes .

Q. How can crystallographic data resolve ambiguities in thiadiazole derivative structures?

- Techniques :

- Single-crystal X-ray diffraction : Determine bond lengths and angles (e.g., S–N bond distances ~1.65 Å) to validate tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.